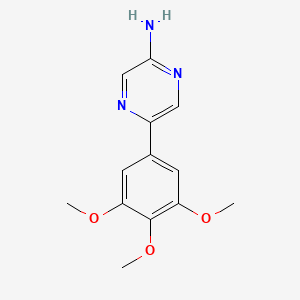![molecular formula C20H26FN5O2 B3819131 4-[2-(4-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine](/img/structure/B3819131.png)
4-[2-(4-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine
Overview
Description
The compound “4-[2-(4-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine” is a complex organic molecule. It contains a morpholine ring, a 1,2,3-triazole ring, and a piperidine ring, all of which are common structures in medicinal chemistry . The triazole ring, in particular, is known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of three heterocyclic rings: a morpholine ring, a 1,2,3-triazole ring, and a piperidine ring . These rings are connected by various functional groups, including a carbonyl group and an ethyl group . The presence of these functional groups could potentially allow for a variety of non-covalent interactions with biological targets .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the reaction conditions. For example, the carbonyl group could undergo reduction or nucleophilic addition reactions . The triazole ring could potentially participate in click chemistry reactions . The morpholine ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body . The presence of the triazole, morpholine, and piperidine rings could potentially affect the compound’s solubility and stability .Mechanism of Action
The mechanism of action of this compound would likely depend on its specific biological target. The triazole ring is known to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The morpholine and piperidine rings could also potentially interact with biological targets .
Safety and Hazards
Future Directions
Future research could focus on further elucidating the compound’s mechanism of action, optimizing its structure for improved efficacy and safety, and testing its activity against various biological targets . Additionally, the compound could potentially be used as a starting point for the development of new drugs with similar structures .
properties
IUPAC Name |
[2-(3-fluorophenyl)piperidin-1-yl]-[1-(2-morpholin-4-ylethyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2/c21-17-5-3-4-16(14-17)19-6-1-2-7-26(19)20(27)18-15-25(23-22-18)9-8-24-10-12-28-13-11-24/h3-5,14-15,19H,1-2,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNKFBLLFVPWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3819061.png)
![[3-benzyl-1-(8-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B3819067.png)
![ethyl (4-{2-[(2-fluoro-5-methylphenyl)amino]-2-oxoethyl}morpholin-3-yl)acetate](/img/structure/B3819077.png)
![2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3819084.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3819100.png)
![2-methoxy-5-{2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}phenol](/img/structure/B3819109.png)
![2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B3819116.png)
![2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3819121.png)
![N~4~-(3-fluoro-4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3819122.png)
![2-(1-cyclohexen-1-yl)-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]acetamide](/img/structure/B3819126.png)
![N-[3-(2-methyl-4-quinolinyl)phenyl]acetamide](/img/structure/B3819127.png)
![N-[(3S)-2-oxo-3-azepanyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B3819128.png)
![(6-methyl-1,3-benzodioxol-5-yl)(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amine](/img/structure/B3819134.png)